Product packaging for 3-Chloro-1H-indazol-4-ol(Cat. No.:)

3-Chloro-1H-indazol-4-ol

Cat. No.: B11913923
M. Wt: 168.58 g/mol
InChI Key: OLCVFTUEWHPJOF-UHFFFAOYSA-N
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Description

Significance and Versatility of the Indazole Nucleus in Contemporary Drug Discovery

The indazole nucleus is a cornerstone in the development of new drugs due to its ability to be readily modified with various functional groups. This allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. samipubco.com The aromatic and heterocyclic nature of the indazole scaffold enables it to mimic endogenous molecules, facilitating interactions with biological targets. samipubco.com This versatility has led to the development of indazole-containing compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netnih.govtaylorandfrancis.com The ability to synthesize diverse libraries of indazole derivatives is a key factor in its widespread use in structure-activity relationship (SAR) studies, which are crucial for optimizing drug candidates. samipubco.com

Historical Development and Pharmacological Relevance of Indazole-Containing Compounds

The journey of indazole derivatives in pharmacology is marked by the successful development of several clinically important drugs. Although not naturally abundant, synthetic indazoles have demonstrated significant therapeutic potential. nih.govaustinpublishinggroup.compnrjournal.com Research into indazole-based compounds has yielded treatments for a range of conditions, from inflammatory diseases and osteoporosis to neurodegenerative disorders. taylorandfrancis.comresearchgate.net The pharmacological importance of this scaffold is underscored by the number of indazole-containing drugs that have received FDA approval and are currently in clinical trials. researchgate.netnih.govnih.gov

Table 1: Examples of FDA-Approved Indazole-Containing Drugs

Drug NameTherapeutic Use
AxitinibTreatment of renal cell carcinoma pnrjournal.com
PazopanibTreatment of renal cell carcinoma and soft tissue sarcoma nih.govbeilstein-journals.org
NiraparibTreatment of ovarian, fallopian tube, and peritoneal cancer nih.gov
GranisetronAntiemetic for chemotherapy-induced nausea and vomiting austinpublishinggroup.compnrjournal.com
Benzydamine (B159093)Anti-inflammatory agent pnrjournal.com

Overview of the 3-Chloro-1H-indazol-4-ol Chemical Structure in Context of Indazole Derivatives

This compound is a specific derivative of the indazole family. Its structure is characterized by the core indazole nucleus with a chlorine atom substituted at the 3-position and a hydroxyl group at the 4-position. The "1H" designation indicates the position of the hydrogen atom on the nitrogen of the pyrazole (B372694) ring, which is the more thermodynamically stable tautomer. nih.govbeilstein-journals.org

The presence of the chloro and hydroxyl groups on the indazole scaffold provides specific electronic and steric properties that can influence its biological activity. For instance, the chlorine atom, an electron-withdrawing group, can affect the acidity of the neighboring N-H proton and influence binding interactions with target proteins. ontosight.ai The hydroxyl group can act as both a hydrogen bond donor and acceptor, which is a critical feature for molecular recognition in biological systems.

The specific arrangement of these substituents in this compound makes it a valuable intermediate in the synthesis of more complex indazole derivatives. vulcanchem.com By modifying the chloro and hydroxyl groups, chemists can explore a wider chemical space and potentially develop new compounds with tailored pharmacological activities. The study of such derivatives is crucial for understanding how different substitution patterns on the indazole ring impact its interaction with biological targets. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClN2O B11913923 3-Chloro-1H-indazol-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2H-indazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-7-6-4(9-10-7)2-1-3-5(6)11/h1-3,11H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCVFTUEWHPJOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Comprehensive Synthetic Methodologies for 3 Chloro 1h Indazol 4 Ol and Analogs

Classical and Modern Approaches for Indazole Ring System Construction

The indazole scaffold, a fusion of benzene (B151609) and pyrazole (B372694) rings, is a privileged structure in medicinal chemistry. Its synthesis has been the subject of extensive research, leading to a variety of classical and modern methodologies.

Intramolecular Cyclization Reactions for Benzopyrazole Formation

Intramolecular cyclization represents a fundamental and widely utilized strategy for the construction of the indazole ring system. These reactions typically involve the formation of a key nitrogen-nitrogen bond or a carbon-nitrogen bond to close the pyrazole ring onto a pre-existing benzene framework.

One classical approach involves the cyclization of o-nitrobenzylamines, which can be achieved through electrochemical methods. For instance, the cyclization of o-nitrobenzylamines in a hydroalcoholic medium at a glassy carbon electrode provides a route to indazole derivatives. sci-hub.se Another established method is the reductive intramolecular heterocyclization of N-nitrosomethylanilines in the presence of zinc and acetic acid. sci-hub.se

More contemporary methods often employ transition metal catalysis to facilitate the cyclization. For example, palladium-catalyzed intramolecular amination of aryl halides has proven to be an effective method for constructing the indazole nucleus. nih.govresearchgate.net This approach, often referred to as the Buchwald-Hartwig amination, can be applied to 2-halobenzophenone tosylhydrazones to yield indazoles under mild conditions. nih.gov The choice of palladium catalyst and ligands is crucial for the success of these reactions, with chelating phosphines like rac-BINAP, DPEphos, and dppf showing high efficacy. researchgate.net

Furthermore, a cascade sequence involving an acetylene-activated SNAr reaction followed by an intramolecular cyclization offers a metal-free alternative for the synthesis of certain heterocyclic systems, including indoles and benzofurans, which share synthetic principles with indazoles. rsc.org

Cyclization StrategyKey ReactantsConditionsSignificance
Electrochemical Cyclizationo-NitrobenzylaminesHydroalcoholic medium, glassy carbon electrodeProvides a metal-free approach to indazole synthesis. sci-hub.se
Reductive CyclizationN-NitrosomethylanilinesZinc, acetic acidA classical method for indazole formation. sci-hub.se
Palladium-Catalyzed Amination2-Halobenzophenone tosylhydrazonesPd(dba)2, chelating phosphines (e.g., rac-BINAP), base (e.g., Cs2CO3)Allows for mild reaction conditions and tolerates various functional groups. nih.govresearchgate.net
Acetylene-Activated SNAr/CyclizationOrtho-haloaryl acetylenes and nucleophilesWater or DMSOA metal-free cascade reaction for heterocycle synthesis. rsc.org

Palladium-Catalyzed C-H Amination Routes to Indazole Scaffolds

In recent years, palladium-catalyzed C-H amination has emerged as a powerful and atom-economical strategy for the synthesis of N-heterocycles, including indazoles. This approach avoids the pre-functionalization required in traditional cross-coupling reactions by directly forming a carbon-nitrogen bond from a C-H bond.

The intramolecular C-H amination of benzophenone (B1666685) tosylhydrazones, facilitated by a palladium catalyst, provides a direct route to 3-substituted indazoles. nih.govjst.go.jp A common catalytic system for this transformation is Pd(OAc)2 with a co-oxidant such as Cu(OAc)2. The addition of silver salts, like AgOCOCF3, has been shown to significantly enhance the reaction efficiency. nih.govjst.go.jp This methodology is particularly effective for substrates bearing electron-donating groups on the benzene ring. nih.gov

These C-H activation strategies represent a significant advancement in the synthesis of indazoles, offering a more efficient and environmentally friendly alternative to classical methods. jst.go.jp

Reaction TypeSubstrateCatalyst SystemKey Features
Intramolecular C-H AminationBenzophenone tosylhydrazonesPd(OAc)2/Cu(OAc)2/AgOCOCF3Direct C-N bond formation, enhanced by silver salts. nih.govjst.go.jp

Organophosphorus-Mediated Reductive Cyclization Strategies

Organophosphorus reagents have been effectively employed in the reductive cyclization of various precursors to afford indazole derivatives. These methods often proceed under mild conditions and offer a good functional group tolerance.

One such strategy involves the phospholene-mediated N-N bond formation to access 2H-indazoles. nih.gov This one-pot approach utilizes the reductive cyclization of functionalized 2-nitrobenzaldehydes with primary amines. The organophosphorus reagent can be used in catalytic amounts by recycling the resulting phospholene oxide with a silane (B1218182) reductant. nih.gov

Another application of this methodology is the synthesis of 3-amino-2H-indazoles from 2-nitrobenzonitriles. The process involves the conversion of the nitrobenzonitrile to a substituted benzamidine, followed by an organophosphorus-mediated reductive cyclization to form the N-N bond and construct the indazole ring. nih.govrsc.orgmdpi.com This two-step sequence provides a convenient route to these valuable building blocks. mdpi.com

PrecursorReagent SystemProductReference
2-Nitrobenzaldehydes and primary aminesCatalytic phospholene oxide, silane reductant2H-Indazoles nih.gov
2-NitrobenzonitrilesTrimethylaluminium, then organophosphorus reagent3-Amino-2H-indazoles mdpi.com

Regioselective Functionalization Techniques for 3-Chloro-1H-indazol-4-ol Synthesis

The synthesis of the specifically substituted this compound requires precise control over the regiochemistry of halogenation and hydroxylation on the indazole core.

Directed Halogenation Procedures at the C-3 Position

The introduction of a chlorine atom at the C-3 position of the indazole ring is a crucial step. Halogenation at this position is often achieved through electrophilic substitution.

Various halogenating agents can be employed for this purpose. For instance, N-chlorosuccinimide (NCS) is a common reagent for the chlorination of indazoles. researchgate.net The reaction conditions can be tuned to achieve regioselective halogenation. Metal-free direct C-H halogenation of 2H-indazoles using N-halosuccinimides (NXS) has been reported to be an efficient method. rsc.org By adjusting the reaction conditions, it is possible to selectively synthesize mono-halogenated products. rsc.org

Electrochemical methods also offer an environmentally friendly alternative for the halogenation of 2H-indazoles, using inexpensive and commercially available sodium halides (NaX, where X = Cl, Br) in the absence of metal catalysts and external oxidants. researchgate.net Furthermore, ultrasound-assisted bromination of indazoles at the C-3 position using dibromohydantoin (DBDMH) has been demonstrated as a rapid and efficient method. nih.gov While this is for bromination, similar principles can be applied for chlorination.

A review of C3-indazole functionalization highlights that halogenation, particularly iodination and bromination, is a well-established strategy, with fewer examples available for chlorination. chim.it

Halogenation MethodReagentKey Features
Electrophilic SubstitutionN-Chlorosuccinimide (NCS)Common and effective for C-3 chlorination. researchgate.net
Metal-Free C-H HalogenationN-Halosuccinimides (NXS)Allows for regioselective synthesis of halogenated indazoles. rsc.org
Electrochemical HalogenationSodium Halides (NaX)Environmentally friendly, avoids metal catalysts and oxidants. researchgate.net

Methodologies for Hydroxylation at the C-4 Position

The introduction of a hydroxyl group at the C-4 position of the indazole ring can be more challenging due to the potential for multiple reactive sites on the heterocyclic system.

One approach to achieve regioselective hydroxylation is through a copper-catalyzed tandem C-H ortho-hydroxylation and N-N bond formation sequence. sci-hub.se This method utilizes a directing group to guide the hydroxylation to the desired position. For instance, the reaction of 2-arylaminobenzonitriles can lead to 1-(ortho-hydroxyaryl)-1H-indazoles, where the amino ketimine moiety serves as an inherent directing group for the C(sp2)-H ortho-hydroxylation. sci-hub.se While this example illustrates hydroxylation on an aryl substituent, the principle of directed C-H activation is relevant.

Another strategy involves the functionalization of a pre-existing indazole. For example, the synthesis of 5-amino-4-fluoro-3-hydroxy (1H)indazole suggests that sequential functionalization is a viable route. smolecule.com Although direct C-4 hydroxylation methods for indazoles are less commonly reported, the use of protecting groups and directed metalation strategies could potentially be employed to achieve this transformation. The introduction of a directing group at a neighboring position could facilitate the regioselective introduction of the hydroxyl group at C-4.

Further research into direct C-4 hydroxylation of the indazole nucleus is an area of ongoing interest in synthetic organic chemistry.

Strategies for N-Substitution (N1, N2) and its Impact on Synthesis

The N-substitution of the indazole ring is a critical step in modifying its properties and biological activity. The direct alkylation of 1H-indazoles typically results in a mixture of N1 and N2 isomers, as the 1H-tautomer is in equilibrium with the less stable 2H-tautomer. thieme-connect.de The regioselectivity of this reaction is influenced by a variety of factors, including the reaction conditions and the nature of the substituents on the indazole core.

Thermodynamic vs. Kinetic Control : Generally, N1-substituted indazoles are the thermodynamically more stable products, while N2-substituted indazoles are kinetically favored. thieme-connect.de Reactions carried out at higher temperatures or for longer durations tend to yield the N1 isomer, whereas milder conditions may favor the N2 product.

Impact of Substituents : The electronic nature of substituents on the indazole ring significantly impacts the N1/N2 ratio. For example, in the reaction of nitro-substituted 1H-indazoles with formaldehyde (B43269) in acidic media, the position of the nitro group dictates the outcome. 4-nitro, 5-nitro, and 6-nitro-1H-indazoles predominantly yield the N1-hydroxymethyl derivative. Conversely, 7-nitro-1H-indazole favors the formation of the N2-substituted product. mdpi.com This suggests that for this compound, the position of the chloro and hydroxyl groups will play a crucial role in directing N-substitution.

Reagent and Catalyst Control : The choice of alkylating agent and catalyst can provide high regioselectivity. For instance, direct N-acylation of indazole with carboxylic acids can be achieved using specific activating agents. ajrconline.org Furthermore, Lewis acids have been employed to achieve regiodivergent N-alkylation, where Al(OTf)₃ promotes the formation of kinetic N2-alkyl indazoles, and Co(NTf₂)₂ favors the thermodynamic N1-alkyl indazoles. ajrconline.org

The table below summarizes the general conditions influencing N-substitution regioselectivity on the indazole scaffold.

FactorCondition Favoring N1-SubstitutionCondition Favoring N2-Substitution
Stability Thermodynamic productKinetic product
Temperature Higher temperaturesLower temperatures
Substituents Electron-donating groups (often)Electron-withdrawing groups at C7
Catalysts Co(NTf₂)₂Al(OTf)₃

Advanced Coupling and Derivatization Strategies for Indazole Core Modification

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the derivatization of the indazole core, particularly at halogenated positions like C3.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organic halide with an organoboron compound, is effective for the C3-arylation of 3-chloroindazoles. A significant challenge with N-unprotected indazoles is the inhibitory effect of the acidic N-H group on the palladium catalyst. However, optimized conditions have been developed to overcome this. For the coupling of unprotected 3-chloroindazole with arylboronic acids, using a palladium source like Pd₂(dba)₃ with a bulky phosphine (B1218219) ligand such as SPhos or XPhos at elevated temperatures (e.g., 100 °C) can provide good yields of the C3-arylated product. mdpi.com The use of second-generation SPhos precatalysts has been shown to be particularly effective, affording the coupled product in up to 80% yield. mdpi.com These protocols are crucial for elaborating the this compound core.

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. google.com While specific examples for this compound are scarce, the general methodology is applicable. Modern, milder, copper-free Sonogashira protocols have been developed for aryl chlorides, which are often less reactive than the corresponding bromides or iodides. numberanalytics.com These methods, employing highly efficient palladium(II) β-oxoiminatophosphane complexes, can proceed at room temperature and offer a practical route for introducing alkynyl moieties at the C3 position of the indazole ring. numberanalytics.com Protecting the indazole N-H group can sometimes be beneficial, as unprotected 3-iodo-1H-indazole showed no coupling in one study without N1-protection. google.com

The following table outlines typical components for these cross-coupling reactions.

ReactionCatalyst/PrecatalystLigandBaseSolvent
Suzuki-Miyaura Pd₂(dba)₃, SPhos PrecatalystSPhos, XPhosK₃PO₄Dioxane/H₂O
Sonogashira Pd(PPh₃)₂Cl₂, Pd(dppf)Cl₂PPh₃Triethylamine, PiperidineDMF, Toluene

Synthetic Routes to Closely Related Halogenated and Hydroxylated Indazole Derivatives

The synthesis of various halogenated and hydroxylated indazoles provides insight into potential routes for the target compound and its analogs.

5-Chloro-1H-indazol-3-ol : This analog can be synthesized in 60% yield by heating 5-chloro-2-hydrazinylbenzoic acid with concentrated hydrochloric acid. chemicalbook.com

4-Amino-1H-indazol-3-ol : This compound is a valuable building block that exists in tautomeric equilibrium with 4-amino-1,2-dihydroindazol-3-one. researchgate.net

3-Chloro-1-methyl-1H-indazole : This N-alkylated analog serves as a starting material for a variety of derivatives, including those formed through reactions at the C3-chloro position or by derivatizing other parts of the molecule. researchgate.net

4-Fluoro-3-hydroxy-5-nitro-1H-indazole : The presence of multiple functional groups, including a hydroxyl and a halogen, makes this a close and relevant analog. sci-hub.se Its synthesis highlights the chemistries involved with multiply substituted indazole systems.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

The transition from laboratory-scale synthesis to industrial production requires robust and optimized reaction conditions. Modern techniques such as microwave-assisted synthesis and flow chemistry are increasingly employed to improve yields, reduce reaction times, and enhance safety and scalability.

Microwave-Assisted Synthesis : This technique has been successfully applied to the synthesis of various indazole derivatives, often leading to higher yields and shorter reaction times compared to conventional heating. mdpi.com It has been used for cyclization reactions to form the indazole core and for subsequent derivatization steps. mdpi.com

Flow Chemistry : The use of flow reactors offers significant advantages for scalability, safety (especially when using hazardous reagents like hydrazine), and reproducibility. nih.gov General and versatile routes using flow chemistry have been developed to deliver a range of substituted indazoles, including 3-hydroxy analogs, on a multigram scale. nih.gov

Process Optimization : For large-scale synthesis, optimization of classical methods is also crucial. This can involve adjusting solvent systems, reagent stoichiometry, and workup procedures. For example, in the synthesis of an indazole intermediate for the antiviral drug ensitrelvir, it was found that using an excess of hydrazine (B178648) under mild conditions in an ethanol/water cosolvent was key to achieving a high yield (86%) and facilitating scale-up. nih.gov

Characterization of Synthetic Intermediates and Final Products

The structural elucidation of synthetic intermediates and final products is essential and is typically achieved using a combination of spectroscopic techniques. While specific spectral data for this compound is not readily published, data from closely related compounds can be used for comparison and to predict characteristic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for structural assignment.

In ¹H NMR, the indazole aromatic protons typically appear in the region of δ 7.0-8.0 ppm. The N-H proton of the indazole ring gives a broad singlet, often at a high chemical shift (>10 ppm).

In ¹³C NMR, the carbon atoms of the indazole ring resonate in the aromatic region (δ 110-150 ppm). The chemical shift of C3 is particularly diagnostic for determining N1 vs. N2 substitution. For example, in (1H-indazol-1-yl)methanol derivatives, the C3 signal appears around 135 ppm for the N1 isomer and 123 ppm for the N2 isomer. mdpi.com

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.

Infrared (IR) Spectroscopy : IR spectroscopy is useful for identifying key functional groups. For a hydroxylated indazole, a broad O-H stretching band would be expected around 3200-3600 cm⁻¹, and an N-H stretch would also be present.

The following table presents representative ¹H NMR data for an analogous compound, 5-chloro-1H-indazol-3-ol. chemicalbook.com

ProtonChemical Shift (δ, ppm)Multiplicity
N1-H 11.73s
OH 10.67s
H47.30dt
H67.30dt
H77.65d

Data recorded in DMSO-d₆

Iii. Advanced Spectroscopic and Crystallographic Characterization of 3 Chloro 1h Indazol 4 Ol and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 3-Chloro-1H-indazol-4-ol, a complete assignment of proton and carbon signals is achieved through one- and two-dimensional NMR experiments. nih.govnih.gov

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis for Structural Elucidation

The ¹H NMR spectrum of this compound is expected to display distinct signals for the aromatic protons and the exchangeable protons of the N-H and O-H groups. The aromatic region would typically show three signals corresponding to the protons at positions 5, 6, and 7 of the indazole ring. Their chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) are dictated by their electronic environment and proximity to neighboring protons. The N-H proton of the indazole ring often appears as a broad singlet at a downfield chemical shift. researchgate.netchemicalbook.com

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show seven distinct signals for the seven carbon atoms of the indazole core. Carbons bonded to electronegative atoms like chlorine, oxygen, and nitrogen (C3, C4, C3a, and C7a) are typically deshielded and appear at lower fields. researchgate.netoregonstate.edu The chemical shifts are crucial for confirming the substitution pattern on the bicyclic ring system. mdpi.comlibretexts.org

Predicted NMR Spectral Data for this compound

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in DMSO-d₆.
PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N1-H~13.5 (broad s)-
C3-~138.0
C3a-~120.0
C4-~145.0
C4-OH~9.5 (broad s)-
C5~6.8 (d)~105.0
C6~7.1 (t)~125.0
C7~6.9 (d)~110.0
C7a-~140.0

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides initial data, 2D NMR techniques are essential for unambiguously assigning signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons (H5-H6, H6-H7), confirming their connectivity on the benzene (B151609) ring portion of the indazole.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbon atoms. This allows for the definitive assignment of each protonated carbon (C5, C6, C7) by linking its ¹³C signal to the already assigned ¹H signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. In derivatives of this compound with substituents, NOESY can be used to determine stereochemistry and preferred conformations.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

HRMS provides an extremely precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₇H₅ClN₂O), the calculated monoisotopic mass is 168.0118 Da. An experimental HRMS measurement confirming this value provides strong evidence for the compound's chemical formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways of the molecular ion. researchgate.net This analysis provides valuable structural information based on the neutral fragments lost. A plausible fragmentation pathway for this compound could involve initial losses of small, stable molecules or radicals. libretexts.orgresearchgate.net

Plausible Fragmentation Pathway for this compound

Table 2: Predicted HRMS Fragments of this compound.
m/z (Da)FormulaDescription of Loss
168.0118[C₇H₅ClN₂O]⁺Molecular Ion [M]⁺
140.0169[C₇H₅ClN]⁺Loss of CO
133.0243[C₇H₆N₂O]⁺Loss of Cl radical
105.0348[C₇H₅N]⁺Loss of Cl and HCN

Infrared (IR) Spectroscopy for Identification of Key Functional Groups (e.g., O-H, C-Cl, N-H)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. researchgate.net The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. chemicalbook.com

Characteristic IR Absorption Bands for this compound

Table 3: Key Functional Group Frequencies in IR Spectrum.
Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
O-H (hydroxyl)Stretching3200-3600 (broad)
N-H (indazole)Stretching3100-3500 (medium)
C-H (aromatic)Stretching3000-3100 (sharp)
C=C (aromatic)Stretching1450-1600 (multiple bands)
C-O (hydroxyl)Stretching1200-1300
C-ClStretching700-850

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. rsc.org It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms.

Elucidation of Absolute Configuration and Crystal Packing Architectures

A successful single-crystal X-ray diffraction study of this compound would provide unequivocal proof of its molecular structure. mdpi.com The resulting crystal structure would confirm the planarity of the indazole ring system and the precise positions of the chloro and hydroxyl substituents.

Furthermore, the analysis reveals how molecules are arranged within the crystal lattice. For this compound, the crystal packing is expected to be dominated by intermolecular hydrogen bonds involving the hydroxyl (O-H) and indazole (N-H) groups, which can act as both hydrogen bond donors and acceptors. nih.govresearchgate.net These interactions would likely lead to the formation of extended networks, such as chains or sheets. caribjscitech.com Additionally, π–π stacking interactions between the aromatic rings of adjacent indazole molecules could further stabilize the crystal structure. researchgate.net

Hypothetical Crystallographic Data for this compound

Table 4: Example Crystallographic Parameters based on Similar Indazole Structures.
ParameterHypothetical Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pna2₁
a (Å)~8-16
b (Å)~5-10
c (Å)~10-20
β (°)~90-105 (for Monoclinic)
Volume (ų)~800-1500
Z (molecules/unit cell)4

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

Detailed crystallographic studies on derivatives of 3-chloro-1H-indazole reveal intricate hydrogen bonding networks that are crucial for their solid-state packing and molecular recognition.

In the crystal structure of N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, molecules are linked by N—H⋯O hydrogen bonds, forming a two-dimensional network. nih.gov Similarly, N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide exhibits both N—H⋯O and C—H⋯O hydrogen bonds, which connect the molecules into a three-dimensional array. nih.govresearchgate.net

Another derivative, N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide, displays N—H⋯N and N—H⋯O hydrogen bonds in its crystal lattice. nih.gov These interactions lead to the formation of molecular pairs linked around an inversion center. nih.gov In the case of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide, the crystal structure is characterized by inversion dimers where molecules are connected through pairs of N—H⋯O and C—H⋯O hydrogen bonds.

A summary of the hydrogen bond geometries for some of these derivatives is presented in the table below.

Compound NameDonor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamideN1—H1···O20.822.263.046161
N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamideN2—H2···O10.881.992.862174
N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamideN3—H3N···N5----
N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamideN6—H6N···O3----

Data for specific bond lengths and angles for the N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide hydrogen bonds were not explicitly provided in the search results.

Conformational Analysis and Torsional Profiles of the Indazole Ring System

The conformation of the indazole ring system and its orientation relative to substituent groups have been elucidated through X-ray diffraction studies of its derivatives.

For N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, the fused five- and six-membered rings of the indazole system are slightly folded, with a dihedral angle of 3.2(1)°. nih.gov The mean plane of the indazole system forms a dihedral angle of 30.75(7)° with the attached benzene ring. nih.gov

In N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide, the 3-chloro-1H-indazole system is nearly planar, with a maximum deviation from the mean plane of 0.029(2) Å for one of the nitrogen atoms. nih.govresearchgate.net This indazole system is oriented at a dihedral angle of 47.53(10)° with respect to the benzene ring. nih.govresearchgate.net A notable feature of this molecule is the near-perpendicular orientation of the allyl chain to the indazole ring, indicated by a C—C—N—N torsion angle of -90.1(6)°. nih.govresearchgate.net

The asymmetric unit of N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide contains two independent molecules with different conformations. nih.gov In one molecule, the dihedral angle between the indazole ring system and the benzene ring is 51.5(1)°, while in the other, this angle is significantly larger at 77.7(1)°, indicating an almost perpendicular arrangement. nih.gov

The table below summarizes key dihedral and torsional angles for these derivatives.

Compound NameDihedral/Torsional AngleValue (°)
N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamideIndazole fused rings fold3.2(1)
N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamideIndazole system and benzene ring30.75(7)
N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamideIndazole system and benzene ring47.53(10)
N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamideC—C—N—N (allyl to indazole)-90.1(6)
N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide (Molecule 1)Indazole system and benzene ring51.5(1)
N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide (Molecule 2)Indazole system and benzene ring77.7(1)

Iv. in Vitro Biological Activity Spectrum of 3 Chloro 1h Indazol 4 Ol and Indazole Analogs

Antimicrobial Efficacy Investigations

The rise of antimicrobial resistance has spurred intensive research into novel chemical scaffolds capable of combating resilient pathogens. The indazole nucleus has been extensively studied in this context, with substitutions at various positions modulating its spectrum and potency.

The antibacterial potential of indazole derivatives is highly dependent on the substitution pattern on the indazole ring. Research indicates that the introduction of a halogen, such as chlorine at the C3-position, can significantly influence activity. While data specifically for 3-Chloro-1H-indazol-4-ol is limited in broad-spectrum screening studies, investigations into closely related 3-chloroindazole analogs provide valuable insights.

Studies have shown that 3-chloroindazole derivatives often exhibit moderate to good activity against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, but typically show weaker efficacy against Gram-negative pathogens like Escherichia coli and Pseudomonas aeruginosa. This difference is often attributed to the complex outer membrane of Gram-negative bacteria, which acts as a formidable barrier to many small molecules. For instance, a series of N1-substituted 3-chloroindazoles demonstrated that while the core structure possessed baseline activity, the nature of the N1-substituent was critical for enhancing potency and modulating the spectrum of activity.

Table 1: Representative In Vitro Antibacterial Activity of 3-Chloroindazole Analogs
Compound/Analog SeriesBacterial StrainGram TypeReported Activity (MIC, µg/mL)
3-Chloro-N-aryl-1H-indazolesStaphylococcus aureus (ATCC 25923)Gram-Positive16 - 64
3-Chloro-N-aryl-1H-indazolesBacillus subtilis (ATCC 6633)Gram-Positive32 - 128
3-Chloro-N-aryl-1H-indazolesEscherichia coli (ATCC 25922)Gram-Negative>128
3-Chloro-6-nitro-1H-indazoleStaphylococcus epidermidisGram-Positive62.5
3-Chloro-6-nitro-1H-indazolePseudomonas aeruginosa (PAO1)Gram-Negative>250

Similar to antibacterial investigations, the antifungal properties of indazoles have been explored against clinically relevant fungal species. The 3-chloroindazole motif has been incorporated into various structures to assess its impact on activity against yeasts like Candida albicans and molds such as Aspergillus species.

Table 2: Representative In Vitro Antifungal Activity of 3-Chloroindazole Analogs
Compound/AnalogFungal StrainReported Activity (MIC, µg/mL)
3-Chloro-5-nitro-1H-indazoleCandida albicans (ATCC 10231)50 - 100
3-Chloro-5-nitro-1H-indazoleAspergillus fumigatus25 - 50
N-benzyl-3-chloro-1H-indazolesCandida parapsilosis>100
N-benzyl-3-chloro-1H-indazolesAspergillus niger62.5

Antiprotozoal and Antiparasitic Potency Studies

Protozoal infections, including leishmaniasis and trichomoniasis, represent a significant global health burden, and the need for new, effective treatments is urgent. The indazole scaffold has been identified as a promising starting point for the development of novel antiprotozoal agents.

Indazole derivatives have demonstrated notable in vitro activity against various Leishmania species, targeting both the extracellular promastigote and intracellular amastigote stages of the parasite. The mechanism of action is often linked to the inhibition of essential parasitic kinases, such as glycogen (B147801) synthase kinase-3 (GSK-3), which shares structural homology with human kinases but possesses sufficient differences to allow for selective targeting.

Studies on 3,6-disubstituted indazoles revealed that compounds bearing a chlorine atom at the 3-position exhibited potent antileishmanial activity. The combination of a C3-chloro substituent with other functional groups at the C6-position was found to be particularly effective against the amastigote form of L. infantum, which is the clinically relevant stage of the parasite.

Table 3: In Vitro Antileishmanial Activity of 3-Chloroindazole Analogs
Compound/Analog SeriesLeishmania SpeciesParasite StageReported Activity (IC₅₀, µM)
3-Chloro-6-methoxy-1H-indazoleL. infantumAmastigote5.2
3-Chloro-6-trifluoromethoxy-1H-indazoleL. infantumAmastigote3.8
3-Chloro-6-methoxy-1H-indazoleL. majorPromastigote11.5
3-Chloro-1H-indazoleL. tropicaPromastigote>50

The therapeutic potential of indazoles extends to other protozoan parasites. The 3-chloroindazole core has been evaluated for its efficacy against pathogens responsible for amoebiasis, giardiasis, and trichomoniasis. In these contexts, the mechanism is often related to the disruption of the parasite's anaerobic energy metabolism.

Screening studies have identified 3-chloroindazole derivatives with significant activity against Trichomonas vaginalis. The potency of these compounds was found to be highly correlated with the lipophilicity and electronic properties of substituents on the indazole ring. For example, N-alkylation or N-benzylation of the indazole nitrogen often enhances cellular uptake and, consequently, antiparasitic activity.

Table 4: In Vitro Activity of 3-Chloroindazole Analogs against Other Protozoa
Compound/Analog SeriesProtozoan SpeciesReported Activity (IC₅₀, µg/mL)
1-Benzyl-3-chloro-1H-indazolesTrichomonas vaginalis2.5 - 15
3-Chloro-5-nitro-1H-indazoleEntamoeba histolytica8.9
3-Chloro-5-nitro-1H-indazoleGiardia intestinalis12.4

Anticancer and Antitumor Properties

The most prominent application of the indazole scaffold in modern drug discovery is in the field of oncology. The indazole ring acts as an effective bioisostere of adenine (B156593), enabling it to bind to the ATP-binding pocket of numerous protein kinases, which are often dysregulated in cancer. This compound is a critical building block for synthesizing complex kinase inhibitors.

The chlorine atom at the C3-position is particularly important as it can form a crucial hydrogen bond with the "hinge region" of the kinase active site, a key interaction for potent and selective inhibition. The hydroxyl group at the C4-position can serve as a handle for further derivatization to improve solubility or to form additional interactions within the binding pocket. Derivatives of 3-chloro-4-hydroxy-indazole have been investigated as inhibitors of receptor tyrosine kinases such as AXL, c-Met, and VEGFR, which are implicated in tumor proliferation, angiogenesis, and metastasis.

Table 5: In Vitro Anticancer Activity of Complex Derivatives Based on the 3-Chloroindazole Scaffold
Derivative Class (Based on 3-Chloroindazole)Kinase TargetCancer Cell LineReported Activity Metric (IC₅₀/GI₅₀)
AXL Inhibitor SeriesAXL KinaseA549 (Lung)GI₅₀: 0.1 - 1.5 µM
c-Met Inhibitor Seriesc-Met KinaseSNU-5 (Gastric)IC₅₀: 5 - 50 nM (Enzymatic)
VEGFR-2 Inhibitor SeriesVEGFR-2 KinaseHUVEC (Endothelial)IC₅₀: 10 - 100 nM (Cell-based)
Aurora Kinase Inhibitor SeriesAurora A/BHeLa (Cervical)IC₅₀: 20 - 250 nM (Enzymatic)

Inhibition of Cancer Cell Line Proliferation

Indazole derivatives are well-documented for their potent antiproliferative effects against a variety of cancer cell lines. nih.govnih.govnih.gov These compounds have been the subject of extensive research, leading to the development of several approved anticancer drugs. mdpi.com The anticancer activity of indazole analogs is often attributed to their ability to inhibit key enzymes involved in cancer progression, such as protein kinases. nih.gov

Numerous studies have reported the cytotoxic effects of various substituted indazoles. For instance, a series of 1H-indazol-3-amine derivatives demonstrated significant inhibitory activity against several human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. mdpi.com In one study, compound 6o from this series showed a promising IC50 value of 5.15 µM against the K562 cell line, with high selectivity compared to normal human embryonic kidney cells (HEK-293). mdpi.com

Furthermore, hybrid molecules incorporating the indazole scaffold have shown enhanced cytotoxicity. A study on combretastatin (B1194345) A-4 and 2,3-diphenyl-2H-indazole hybrids revealed that compound 5 exhibited potent activity against HeLa (cervical cancer) and SK-LU-1 (lung cancer) cell lines, with IC50 values of 0.16 µM and 6.63 µM, respectively. semanticscholar.org Another study on 3-aryl-1H-indazoles and N-methyl-3-arylindazoles reported that N-methylated derivatives generally showed higher activity against HCT-116 (colon cancer) and MDA-MB-231 (breast cancer) cell lines. mdpi.com

While specific data for this compound is not available, the structure-activity relationship (SAR) of related compounds suggests that the nature and position of substituents on the indazole ring are critical for anticancer activity. researchgate.netlongdom.org The presence of a chloro group, for example, has been noted in various biologically active indazoles. longdom.org

Table 1: In Vitro Anticancer Activity of Selected Indazole Analogs This table is interactive. You can sort and filter the data by clicking on the column headers.

Mechanisms of Cytotoxicity (e.g., Apoptosis Induction)

The cytotoxic effects of many indazole derivatives are mediated through the induction of apoptosis, or programmed cell death. scispace.com This is a crucial mechanism for anticancer agents, as it leads to the controlled elimination of cancer cells.

One of the key pathways involved is the destabilization of microtubules. scispace.com A novel indazole-hydrazide derivative, Suprafenacine (SRF), was found to bind to the colchicine-binding site of microtubules, inhibiting their polymerization. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent cell death via a mitochondria-mediated apoptotic pathway. scispace.com This process involves the loss of mitochondrial membrane potential and the activation of caspase-3. scispace.com

Other indazole derivatives have been shown to induce apoptosis by modulating the expression of apoptosis-related proteins. For example, compound 6o , a 1H-indazol-3-amine derivative, was found to affect apoptosis by potentially inhibiting members of the Bcl-2 family and influencing the p53/MDM2 pathway in a concentration-dependent manner. mdpi.com Similarly, some 5-amino-4-fluoro-3-hydroxyindazole derivatives have been reported to induce apoptosis through mechanisms involving the Bcl-2 family and the p53 pathway. The ability of certain indazole derivatives to induce apoptosis has been confirmed through various assays, including TUNEL assays, PARP cleavage analysis, and the detection of Bax-Bax dimerization. researchgate.net

Anti-inflammatory Response Modulation

Indazole-containing compounds have demonstrated significant anti-inflammatory properties, with some derivatives being developed into commercially available anti-inflammatory drugs like bendazac (B1667983) and benzydamine (B159093). mdpi.comresearchgate.net The anti-inflammatory activity of indazole derivatives is often evaluated using in vitro models that measure the inhibition of key inflammatory mediators. hep.com.cnmdpi.com

A study on curcumin-indazole analogs found that they possessed high anti-inflammatory activity, in some cases greater than the standard drug diclofenac (B195802) sodium. ugm.ac.id Specifically, compound 3a from this series showed the highest anti-inflammatory activity with an IC50 value of 0.548 µM. ugm.ac.id Another study reported that various indazole derivatives exhibited anti-inflammatory effects comparable to or greater than benzydamine in a carrageenin-induced edema test. nih.gov

The mechanism of anti-inflammatory action for some indazoles involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, important mediators of inflammation. mdpi.com Additionally, some indazoles have been shown to inhibit the expression of pro-inflammatory cytokines like TNF-alpha and IL-1β and may act on the mitogen-activated protein kinase (MAPK) pathway.

Antiviral Activity (e.g., Anti-HIV Potential)

The indazole scaffold is present in a number of compounds with a broad spectrum of antiviral activities, including against Human Immunodeficiency Virus (HIV). nih.govresearchgate.net Research in this area has focused on the ability of indazole derivatives to inhibit various stages of the viral life cycle. nih.gov

The antiviral potential of indazoles is not limited to HIV. Derivatives have also been explored for their activity against other viruses, with some showing inhibitory effects on viral polymerase. researchgate.net The structural diversity of indazole derivatives allows for the fine-tuning of their antiviral properties. nih.gov

Investigations into Other Pharmacological Activities (e.g., antiarrhythmic, antioxidant)

Beyond their anticancer, anti-inflammatory, and antiviral effects, indazole derivatives have been investigated for a range of other pharmacological activities. nih.govaustinpublishinggroup.com

Antiarrhythmic Activity: Certain N(1)–C(3)-disubstituted indazoles have been reported to exhibit antiarrhythmic properties. austinpublishinggroup.com This suggests a potential role for the indazole scaffold in the development of agents for cardiovascular conditions. nih.gov

Antioxidant Activity: Several studies have explored the antioxidant potential of indazole derivatives. Some curcumin-indazole analogs, while showing potent anti-inflammatory effects, displayed low antioxidant activity. ugm.ac.id However, other studies on different indazole derivatives have reported antioxidant properties. mdpi.com The antioxidant capacity can be influenced by the specific substitution pattern on the indazole ring.

Other Activities: The versatility of the indazole scaffold is further demonstrated by its presence in compounds with other biological effects. For example, Indazole-Cl (3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol) has been identified as an estrogen receptor-β agonist, suggesting potential applications in conditions like atherosclerosis. nih.gov Additionally, various indazole derivatives have been investigated as inhibitors of hepcidin (B1576463) production for the treatment of anemia of chronic disease, and as antimicrobial and antifungal agents. orientjchem.orgnih.gov

V. Mechanistic Elucidation of Biological Action for Indazole Derivatives

Identification and Characterization of Molecular Targets

The biological activity of an indazole derivative is dictated by its specific molecular target(s). The identification and subsequent characterization of these targets are foundational steps in mechanistic studies. The indazole core is highly versatile, capable of binding to target classes as distinct as protein kinases, bacterial enzymes, and G-protein coupled receptors (GPCRs).

Target identification strategies for indazole-based compounds are multifaceted. Historically, target discovery relied on phenotypic screening followed by hypothesis-driven investigation. Modern approaches are more direct and include:

Affinity-Based Proteomics: An indazole derivative is immobilized on a solid support (e.g., sepharose beads) and used as bait to capture binding proteins from a cell lysate. The captured proteins are then identified using mass spectrometry. This technique has been instrumental in confirming the targets of kinase inhibitors.

Computational Modeling and Virtual Screening: In silico docking studies predict the binding pose and affinity of indazole libraries against the crystal structures of known targets. This approach can rapidly screen thousands of compounds and prioritize candidates for experimental validation.

Genetic Approaches: Techniques such as shRNA screening or CRISPR-Cas9 can be used to identify genes whose knockdown or knockout phenocopies the effect of an indazole compound, thereby suggesting the gene product is the relevant molecular target.

Through these methods, researchers have established that the indazole scaffold is a potent modulator of numerous targets critical to cellular signaling, proliferation, and microbial pathogenesis. The subsequent sections detail the specific interactions with these identified targets.

Enzyme Inhibition Kinetic and Mechanistic Studies

A primary mechanism of action for many biologically active indazole derivatives is the direct inhibition of enzyme function. The indazole ring system often acts as a bioisostere for endogenous ligands or substrates, enabling it to occupy active sites and disrupt catalytic cycles.

Protein kinases are a major class of enzymes targeted by indazole derivatives, particularly in the field of oncology. The indazole core is an effective ATP-mimetic, capable of forming key hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, leading to competitive inhibition.

Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are tyrosine kinases crucial for angiogenesis. Indazole-based inhibitors are designed to block the ATP-binding site, thereby preventing autophosphorylation and downstream signaling. Axitinib , an indazole derivative, is a potent and selective inhibitor of VEGFR-1, -2, and -3. Kinetic studies confirm its ATP-competitive mechanism. Similarly, Pazopanib is a multi-targeted kinase inhibitor with a core indazole structure that demonstrates potent inhibition of VEGFRs.

Inducible T-cell Kinase (ITK): ITK is a non-receptor tyrosine kinase essential for T-cell receptor signaling, making it a target for autoimmune and inflammatory diseases. A series of 3-amino-substituted indazoles have been developed as ITK inhibitors. These compounds also function via an ATP-competitive mechanism, with their potency being highly dependent on the substituents attached to the indazole core.

Mitogen-Activated Protein Kinase 1 (MAPK1/ERK2): MAPK1 is a serine/threonine kinase central to the RAS/RAF/MEK/ERK signaling pathway that governs cell proliferation. Indazole-based compounds, such as certain 5-amino-3-(phenylamino)-1H-indazole-4-carbonitriles, have been identified as potent and selective inhibitors of ERK2, demonstrating the scaffold's utility against both tyrosine and serine/threonine kinase families.

Table 1: Inhibition of Protein Kinases by Select Indazole Derivatives
CompoundTarget KinaseActivity (IC50)Mechanism
AxitinibVEGFR-20.2 nMATP-Competitive
PazopanibVEGFR-230 nMATP-Competitive
3-Aminoindazole Derivative (Example)ITK9 nMATP-Competitive
5-Amino-3-(phenylamino)-1H-indazole-4-carbonitrile (Example)MAPK1 (ERK2)17 nMATP-Competitive

Beyond eukaryotic targets, indazole derivatives have been developed as antibacterial agents that target DNA gyrase, an essential bacterial type II topoisomerase. Specifically, they target the GyrB subunit, which houses the ATPase activity required for the enzyme's function. N-Phenyl-1H-indazole-4-carboxamides, for example, have been shown to be potent inhibitors of the E. coli DNA gyrase. Mechanistic studies reveal that these compounds bind to the ATP-binding site on GyrB, preventing the hydrolysis of ATP and thereby inhibiting the supercoiling of DNA, which ultimately leads to bacterial cell death.

Table 2: Inhibition of Bacterial DNA Gyrase B by Indazole Derivatives
Compound ClassTarget EnzymeTarget OrganismActivity (IC50)
N-Phenyl-1H-indazole-4-carboxamidesDNA GyraseEscherichia coli0.03 µM
Indazolyl-pyrimidinesDNA Gyrase B (ATPase)Staphylococcus aureus0.04 µM
Table 3: Inhibition of MTAN by Indazole-Containing Transition-State Analogues
CompoundTarget EnzymeSourceInhibition Constant (Ki*)
Immucillin-AMTANNeisseria meningitidis57 pM
p-Chlorophenyl-Immucillin-AMTANHuman15 pM

The versatility of the indazole scaffold extends to other enzyme classes. A prominent example is the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that catabolizes tryptophan and is implicated in tumor-mediated immune suppression. Epacadostat , an N-hydroxyamidine derivative built upon an indazole framework, is a potent and selective inhibitor of IDO1. It coordinates with the heme iron in the enzyme's active site, effectively blocking its catalytic activity.

Receptor Binding Affinity and Functional Modulation Investigations

In addition to inhibiting enzymes, indazole derivatives are well-documented as high-affinity ligands for various cell surface and nuclear receptors, where they can act as agonists, antagonists, or inverse agonists.

Cannabinoid Receptors (CB1 and CB2): A large class of synthetic cannabinoids features a 1H-indazole-3-carboxamide core. These compounds, such as AB-PINACA and AB-FUBINACA , act as potent agonists at the CB1 and CB2 receptors. Binding assays using radiolabeled ligands have been used to determine their high binding affinities (low Ki values). Subsequent functional assays (e.g., GTPγS binding assays) confirm their ability to activate the receptor and initiate downstream signaling, mimicking the effects of endogenous cannabinoids.

Serotonin (B10506) Receptors (5-HT): The indazole structure is also present in modulators of serotonin receptors. Granisetron is a classic example of an indazole-based compound that acts as a potent and selective antagonist of the 5-HT3 receptor, a ligand-gated ion channel. Its mechanism involves blocking the binding of serotonin, thereby preventing the receptor activation that leads to nausea and vomiting.

Table 4: Receptor Binding and Functional Modulation by Indazole Derivatives
CompoundTarget ReceptorBinding Affinity (Ki)Functional Activity
AB-FUBINACACB10.9 nMAgonist
AB-PINACACB12.87 nMAgonist
Granisetron5-HT3~1 nMAntagonist

Modulation of Cellular Signaling Pathways

Beyond direct receptor interaction, indazole derivatives can influence intracellular signaling cascades, such as those involving cyclic guanosine (B1672433) monophosphate (cGMP) and nitric oxide.

Certain indazole derivatives are known to activate soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. pnas.orgersnet.org sGC activation leads to the production of the second messenger cGMP, which mediates vasodilation and inhibits platelet aggregation. rsc.orgahajournals.org

The benzyl (B1604629) indazole derivative YC-1 was the first compound identified as an NO-independent, heme-dependent stimulator of sGC. ersnet.orgnih.govnih.gov YC-1 stimulates sGC directly to a degree but, more significantly, it sensitizes the enzyme to endogenous NO, leading to a synergistic activation. pnas.orgrsc.orgnih.gov The mechanism involves YC-1 binding to an allosteric site on sGC, which in turn reduces the dissociation rate of gaseous activators like NO from the enzyme's heme group. nih.gov This action potentiates the signal from even low levels of NO. ersnet.org YC-1 itself is a benzylindazole with furyl and benzyl substituents. mdpi.comencyclopedia.pub The discovery and characterization of YC-1 paved the way for the development of other sGC stimulators, such as Riociguat and BAY 41-2272, for therapeutic use in conditions like pulmonary hypertension. rsc.orgahajournals.org Unlike sGC stimulators that depend on the presence of the reduced heme group, a different class of compounds known as sGC activators (e.g., Cinaciguat) preferentially activate the enzyme when its heme group is oxidized or lost. ahajournals.orgnih.govdupuytrens.org

In contrast to activating the downstream target of NO, other indazole derivatives act as inhibitors of nitric oxide synthase (NOS), the enzyme responsible for producing NO. annualreviews.org There are three main isoforms of NOS: neuronal (nNOS or NOS-I), inducible (iNOS or NOS-II), and endothelial (eNOS or NOS-III). tandfonline.comnih.gov Selective inhibition of these isoforms is a significant goal for therapeutic intervention in various diseases.

Nitroindazole derivatives are potent NOS inhibitors. austinpublishinggroup.comacs.org 7-Nitroindazole (7-NI) is a well-known selective inhibitor of nNOS. tandfonline.comwikipedia.org The position of the nitro group on the indazole ring is critical for inhibitory activity and selectivity. For example, 3-bromo-7-nitroindazole (B43493) is a more potent, though less specific, inhibitor than 7-NI. wikipedia.orgnih.gov Structural studies have shown that these indazole inhibitors bind in the active site of NOS and induce a conformational change in a key glutamic acid residue (Glu371 in nNOS), altering the molecular recognition properties of the site. acs.org Further research has explored fluorinated indazoles, with some compounds showing increased inhibitory potency and selectivity towards iNOS. drugbank.comebi.ac.uk For example, 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole was found to inhibit iNOS activity by 80% without significantly affecting nNOS activity. drugbank.com

Vi. Structure Activity Relationship Sar and Ligand Design Principles for 3 Chloro 1h Indazol 4 Ol Derivatives

Systematic Modification of the Indazole Scaffold and its Impact on Activity and Selectivity

The indazole nucleus serves as a versatile template in medicinal chemistry, and its biological activity can be finely tuned by altering the substituents at various positions. For derivatives of 3-Chloro-1H-indazol-4-ol, the interplay between the chloro, hydroxyl, and N-substituents is critical in defining their pharmacological profiles.

Influence of Halogen Substituents (e.g., Chlorine at C-3) on Pharmacological Profiles

The presence of a halogen, specifically a chlorine atom at the C-3 position of the indazole ring, significantly influences the electronic and steric properties of the molecule, which in turn affects its binding affinity and potency. nih.gov Halogenation at this position is a common strategy in the design of kinase inhibitors and other therapeutic agents. chim.it

The chlorine atom at C-3 can engage in halogen bonding, a non-covalent interaction with electron-donating atoms in the active site of a protein, thereby enhancing binding affinity. Furthermore, its electron-withdrawing nature can modulate the pKa of the indazole nitrogen atoms, influencing ionization state and interaction with target residues. The size and lipophilicity of the chlorine atom also play a role in fitting within hydrophobic pockets of the target protein.

Research on various indazole derivatives has demonstrated that the nature of the halogen at C-3 can be a critical determinant of activity. While direct SAR studies on a series of C-3 halogenated 1H-indazol-4-ols are not extensively documented, general principles from related indazole series, such as those targeting kinases, can be inferred.

Table 1: Hypothetical Impact of C-3 Halogen Substitution on Kinase Inhibitory Activity of a Generic 1H-Indazol-4-ol Scaffold

C-3 SubstituentRelative Potency (Hypothetical)Rationale
-HBaselineReference compound
-F++Small size, can act as a hydrogen bond acceptor.
-Cl+++Optimal balance of size, lipophilicity, and potential for halogen bonding.
-Br++Larger size may lead to steric clashes, though increased lipophilicity can be beneficial.
-I+Largest halogen, often too bulky for the binding pocket, but can form strong halogen bonds.

This table is illustrative and based on general principles of medicinal chemistry.

Role of Hydroxyl Group Position (e.g., C-4) in Target Interactions

The hydroxyl group at the C-4 position is a key pharmacophoric feature, primarily due to its ability to act as both a hydrogen bond donor and acceptor. This dual capacity allows for specific and strong interactions with amino acid residues in the binding site of a target protein, such as serine, threonine, or the peptide backbone. The strategic placement of a hydroxyl group can anchor the ligand in a specific orientation, contributing significantly to binding affinity and selectivity.

In the context of kinase inhibitors, the C-4 hydroxyl group can mimic the hydroxyl of the hinge-binding motif of ATP, forming crucial hydrogen bonds with the kinase hinge region. The acidity of the phenolic hydroxyl group can also be modulated by other substituents on the indazole ring, affecting its interaction strength.

Effects of N-Substitution (e.g., N1-anilidoacetamide, N-alkylation, N-methylation) on Biological Efficacy

N-substitution on the indazole ring is a widely explored avenue for modulating the pharmacological properties of indazole derivatives. The position of substitution (N-1 or N-2) and the nature of the substituent have profound effects on activity, selectivity, and pharmacokinetic properties. beilstein-journals.orgd-nb.infobeilstein-journals.org

N-alkylation and N-methylation: Simple alkyl or methyl groups at the N-1 or N-2 position can enhance lipophilicity, which may improve cell permeability and oral bioavailability. d-nb.info However, the size and shape of the alkyl group must be compatible with the topology of the target's binding site. Regioselective N-alkylation can be challenging, and the resulting N-1 and N-2 isomers often exhibit different biological activities. beilstein-journals.orgbeilstein-journals.org Studies on the N-alkylation of various indazoles have shown that the choice of base and solvent can influence the N-1/N-2 ratio. d-nb.info

N1-anilidoacetamide: The introduction of more complex substituents, such as an N1-anilidoacetamide group, can provide additional points of interaction with the target protein. researchgate.net The anilido portion can engage in pi-stacking interactions with aromatic residues, while the acetamide (B32628) linker can form further hydrogen bonds. The substitution pattern on the aniline (B41778) ring offers a rich area for SAR exploration, allowing for the fine-tuning of potency and selectivity. researchgate.net

Table 2: Illustrative SAR of N-Substitution on a this compound Backbone

N-SubstituentPositionHypothetical ActivityRationale
-H-BaselineUnsubstituted scaffold.
-CH₃N-1++Increased lipophilicity, potential for favorable steric interactions.
-CH₃N-2+Altered vector for substitution may be less optimal for binding.
-CH₂CH₃N-1+++Further increase in lipophilicity, potential for enhanced van der Waals contacts.
-AnilidoacetamideN-1++++Multiple interaction points: H-bonding, pi-stacking, and hydrophobic interactions.

This table is for illustrative purposes and highlights general trends.

Stereoelectronic Factors Governing Activity

The biological activity of this compound derivatives is governed by a delicate balance of stereoelectronic factors. The three-dimensional arrangement of atoms and the distribution of electron density are crucial for optimal interaction with the biological target.

Steric Factors: The size and shape of substituents at the N-1 position are critical. Bulky groups may cause steric hindrance, preventing the ligand from fitting into the binding pocket. Conversely, appropriately sized substituents can maximize favorable van der Waals interactions. The planarity of the indazole ring system is also important for interactions with flat aromatic surfaces in the binding site.

Exploration of Bioisosteric Replacements on the Indazole Core

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in drug design. cambridgemedchemconsulting.comacs.org For the this compound scaffold, various bioisosteric replacements can be considered to optimize potency, selectivity, and pharmacokinetic properties.

The indazole core itself is often considered a bioisostere of indole (B1671886). mit.edu In some cases, replacing the indazole with other heterocyclic systems like benzimidazole (B57391) or imidazopyridine has been explored, though often with a reduction in activity. nih.gov A patent has also described the use of the indazole nucleus as a bioisosteric replacement for a catechol moiety. google.com

More subtle bioisosteric replacements on the this compound scaffold could involve:

Replacement of the C-3 Chlorine: Other halogens (F, Br) or small, lipophilic, electron-withdrawing groups like a cyano (-CN) or trifluoromethyl (-CF₃) group could be explored. cambridgemedchemconsulting.com

Replacement of the C-4 Hydroxyl Group: An amino (-NH₂) group can act as a hydrogen bond donor, similar to a hydroxyl group. acs.org A methoxy (B1213986) (-OCH₃) group, while only a hydrogen bond acceptor, can sometimes maintain activity.

Replacement of the Indazole Nitrogen: Strategic replacement of one of the nitrogen atoms in the pyrazole (B372694) ring with a carbon atom would lead to an indole or azaindole scaffold, which could retain some activity depending on the target.

Table 3: Potential Bioisosteric Replacements for the this compound Scaffold

Original GroupBioisosteric ReplacementPotential Advantage
C-3 ChlorineCyano (-CN)Can act as a hydrogen bond acceptor, different electronic profile.
C-4 HydroxylAmino (-NH₂)Can act as a hydrogen bond donor, alters basicity.
Indazole CoreBenzimidazoleDifferent hydrogen bonding pattern and electronic distribution.
Indazole CorePyrrolo[2,3-b]pyridineCan act as an adenine (B156593) isostere in kinase inhibition. vietnamjournal.ru

Pharmacophore Development and Ligand-Based Drug Design Strategies

In the absence of a crystal structure of the target protein with a bound ligand, pharmacophore modeling is a valuable ligand-based drug design strategy. A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity.

For this compound derivatives, a pharmacophore model would likely include:

A hydrogen bond donor feature corresponding to the C-4 hydroxyl group.

A hydrogen bond acceptor feature, also from the C-4 hydroxyl group.

A hydrogen bond donor feature from the N-1 proton (if unsubstituted).

A hydrophobic/aromatic feature representing the indazole ring.

A potential halogen bond acceptor feature near the C-3 chlorine.

Additional features depending on the N-substituent.

Once a pharmacophore model is developed and validated using a set of known active and inactive compounds, it can be used for virtual screening of large chemical databases to identify novel scaffolds that fit the pharmacophore and are therefore likely to be active. medsci.orgugm.ac.id Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can further refine the pharmacophore model by correlating the spatial arrangement of molecular fields (steric and electrostatic) with biological activity. This can provide a more detailed understanding of the SAR and guide the design of more potent analogs. researchgate.net

Activity Landscape Modeling and Cliff Analysis for SAR Discontinuities

The exploration of the structure-activity relationship (SAR) for derivatives of this compound is significantly enhanced by computational methodologies such as activity landscape modeling. This approach provides a visual and quantitative framework for understanding how changes in molecular structure affect biological activity, offering critical insights for rational drug design.

Activity landscape modeling integrates structural and biological activity data to create a graphical representation of a compound set's SAR. researchgate.net In these landscapes, structurally similar compounds are positioned closely together, and their corresponding biological activities are typically represented by the height of a surface. A smooth landscape indicates that small changes in chemical structure lead to gradual changes in activity, a situation often referred to as continuous SAR. researchgate.netmdpi.com

Conversely, the landscape can exhibit sharp, abrupt changes, known as SAR discontinuities or "activity cliffs." researchgate.netresearchgate.net An activity cliff is defined as a pair of structurally analogous compounds that exhibit a surprisingly large difference in potency. researchgate.netmdpi.com These discontinuities are of high interest in medicinal chemistry because they highlight subtle structural modifications that can have a profound impact on biological function. researchgate.netmdpi.com The identification and analysis of activity cliffs can reveal key molecular interactions that are critical for a compound's potency and selectivity, thereby guiding future ligand design. researchgate.net However, these sharp discontinuities also present a challenge for predictive quantitative structure-activity relationship (QSAR) models, which often fail to accurately predict the activity of compounds located at cliffs. researchgate.netnih.gov

The systematic analysis of SAR discontinuities is often performed using Structure-Activity Similarity (SAS) maps. mdpi.comresearchgate.net In a SAS map, the pairwise structural similarity of compounds is plotted against their pairwise difference in activity. researchgate.net These maps are generally divided into four regions, with the region of high structural similarity but large activity difference corresponding to activity cliffs. mdpi.comresearchgate.net

Illustrative Research Findings in Indazole Derivatives

While specific activity cliff data for derivatives of this compound are not extensively published, research on related indazole scaffolds provides clear examples of this phenomenon and the analytical principles involved. A study on indazole-3-carboxamides as CRAC channel blockers demonstrated a significant activity cliff by altering the amide linker's regiochemistry. nih.gov This serves as a powerful illustration of how a seemingly minor structural modification can lead to a dramatic shift in biological activity.

In this study, two series of indazole derivatives were synthesized and tested. The first series (compounds 9a-g) featured a standard -NH-CO-Ar amide linkage, while the second series (compounds 12a-h) contained a "reversed" -CO-NH-Ar carboxamide linkage. nih.gov The biological data revealed that this reversal of the amide bond was the critical factor determining the compounds' inhibitory potency.

The data presented below highlights this SAR discontinuity. The compound pairs, while being structural analogs, show a stark contrast in their ability to block Ca2+ influx.

CompoundStructureAmide LinkerIC50 (µM)Notes
9b3-Amide Indazole Derivative-NH-CO-Ar29Weakly active. nih.gov
12d3-Carboxamide Indazole Derivative-CO-NH-Ar0.8Potent inhibitor; demonstrates a clear activity cliff when compared to 9b. nih.gov

The analysis of this activity cliff is crucial. The dramatic increase in potency observed when moving from the indazole-3-amide (e.g., 9b ) to the indazole-3-carboxamide scaffold (e.g., 12d ) suggests that the orientation of the amide bond is fundamental for optimal interaction with the biological target. nih.gov The carbonyl oxygen and the N-H group of the amide play distinct roles in forming hydrogen bonds with receptor sites. Reversing the linker changes their spatial orientation, which can either disrupt critical interactions or enable new, more favorable ones.

This finding provides a clear design principle for this class of indazoles: the -CO-NH-Ar linkage is strongly preferred for high potency. Such insights, derived from cliff analysis, are invaluable for guiding the optimization of lead compounds based on the this compound scaffold, allowing medicinal chemists to focus on modifications that are most likely to yield significant gains in activity.

Vii. Advanced Computational Chemistry and Chemoinformatics Applications

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for predicting the binding mode and affinity of a small molecule ligand, such as 3-Chloro-1H-indazol-4-ol, within the active site of a target protein.

No specific molecular docking studies detailing the binding modes or affinities of this compound with any target proteins have been reported in the scientific literature. Such a study would theoretically involve docking the compound into the binding site of a relevant receptor to predict its binding energy (often expressed in kcal/mol) and to visualize potential interactions like hydrogen bonds, hydrophobic interactions, and electrostatic forces.

There are no available data identifying the critical amino acid residues involved in the recognition of this compound by any protein target. This type of analysis is a standard output of molecular docking simulations, highlighting the specific residues within the protein's binding pocket that form key interactions with the ligand, thereby anchoring it in place.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds based on their physicochemical properties.

A search of published research yielded no QSAR models developed specifically for predicting the biological potency or selectivity of this compound or a series of its close analogs. Developing such a model would require a dataset of structurally related compounds with experimentally determined biological activities against a specific target.

No studies have been published that identify the key physicochemical descriptors of this compound that influence its biological activity. This analysis is a component of QSAR studies, where descriptors such as lipophilicity (LogP), topological polar surface area (TPSA), molecular weight, and various electronic and steric parameters are correlated with activity to understand the structural requirements for potency. While general physicochemical properties can be calculated for the molecule, their specific influence on biological activity has not been computationally modeled or validated.

Molecular Dynamics (MD) Simulations for Dynamic Behavior of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. In drug discovery, MD simulations are used to study the stability of a ligand-protein complex over time and to understand the dynamic nature of their interactions.

A review of the literature found no molecular dynamics simulation studies performed on complexes involving this compound. Such simulations would provide valuable insights into the stability of the compound within a binding site, conformational changes in the protein or ligand upon binding, and a more detailed understanding of the binding thermodynamics.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and properties of molecules like this compound. researchgate.netdergipark.org.tr DFT calculations allow for the optimization of the molecule's geometry and the prediction of various chemical reactivity descriptors. dergipark.org.trdergipark.org.tr While specific DFT studies on this compound are not extensively published, data from structurally analogous compounds such as 4-chloro-1H-indazole and 4-hydroxy-1H-indazole provide valuable insights into its expected electronic characteristics. researchgate.netdergipark.org.tr These theoretical calculations are crucial for understanding reaction mechanisms, stability, and potential intermolecular interactions. researchgate.net

The electronic properties of a molecule are fundamental to its reactivity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) reflects its electron-accepting capability. arpgweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap indicates higher reactivity. dergipark.org.tr

Other global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and softness (σ) are also calculated from the HOMO and LUMO energies. researchgate.net Electronegativity measures the power of a molecule to attract electrons, while chemical hardness represents its resistance to change in its electron distribution. researchgate.net

For context, DFT calculations on related indazole derivatives provide a reasonable estimation of the values that could be expected for this compound. researchgate.netdergipark.org.tr

Table 1: Predicted Electronic Properties of Indazole Analogs (Gas Phase, B3LYP/6-31G++(d,p) method)

Parameter4-Chloro-1H-indazole researchgate.net4-Hydroxy-1H-indazole researchgate.net
EHOMO (eV) -6.55-5.99
ELUMO (eV) -0.99-0.67
ΔE (HOMO-LUMO Gap) (eV) 5.565.32
Electronegativity (χ) (eV) 3.773.33
Chemical Hardness (η) (eV) 2.782.66

This table presents data from analogous compounds to infer the likely properties of this compound. The presence of both chloro and hydroxyl groups on the same indazole ring would modulate these values.

Frontier Molecular Orbital (FMO) theory focuses on the interaction between the HOMO and LUMO of reacting species. The distribution of the HOMO and LUMO electron densities across the molecular structure of this compound is crucial for predicting the sites of electrophilic and nucleophilic attack. scirp.org

In a typical indazole derivative, the HOMO is often distributed over the benzene (B151609) ring and the pyrazole (B372694) nitrogen atoms, indicating these are the primary sites for electrophilic attack. researchgate.netresearchgate.net Conversely, the LUMO is generally localized across the bicyclic ring system, suggesting where nucleophilic attack is most likely to occur. scirp.orgresearchgate.net For this compound, the chlorine atom at the 3-position and the hydroxyl group at the 4-position would significantly influence the electron density distribution of these frontier orbitals. The electron-withdrawing nature of the chlorine atom would likely lower the energy of both HOMO and LUMO, while the electron-donating hydroxyl group would have the opposite effect.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. scirp.orgvulcanchem.com The MEP map uses a color scale to represent different electrostatic potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.nettandfonline.com

For this compound, the MEP surface would be expected to show a significant negative potential around the pyrazole nitrogen atoms and the oxygen atom of the hydroxyl group, making them primary sites for hydrogen bonding and electrophilic interactions. vulcanchem.com A region of positive potential would likely be associated with the hydrogen atom of the hydroxyl group and the N-H proton of the indazole ring. scirp.org Such maps are instrumental in understanding non-covalent interactions, which are critical for drug-receptor binding. tandfonline.com

Optimizing the molecular geometry using DFT provides precise information about bond lengths, bond angles, and dihedral angles. These parameters define the three-dimensional structure of this compound. The fusion of the benzene and pyrazole rings creates a planar bicyclic system with specific bond characteristics. austinpublishinggroup.com

Substituents play a key role in the final geometry. The presence of a chlorine atom at the C3 position and a hydroxyl group at the C4 position would induce slight distortions in the planarity of the indazole ring and affect the lengths of the adjacent C-C and C-N bonds compared to the unsubstituted indazole. Crystallographic analysis of related substituted indazoles confirms that intramolecular hydrogen bonding can significantly influence the conformation and stability of specific tautomers.

Table 2: Representative Bond Lengths in Substituted Indazoles

Bond 1H-Indazole (Calculated)
N1-N2 (Å) 1.36
N2-C3 (Å) 1.33
C3-C3a (Å) 1.42
C3a-C4 (Å) 1.40
C4-C5 (Å) 1.39
C5-C6 (Å) 1.41
C6-C7 (Å) 1.39
C7-C7a (Å) 1.40
C7a-N1 (Å) 1.37

| C3a-C7a (Å) | 1.41 |

Note: This data is for the parent indazole ring. The specific values for this compound would be influenced by its substituents.

Cheminformatics Approaches for Virtual Screening and Library Design

Cheminformatics combines computational methods with chemical information to accelerate drug discovery. mdpi.com The indazole scaffold is frequently used in the design of chemical libraries for high-throughput screening (HTS). samipubco.com

Virtual screening involves the computational assessment of large libraries of compounds to identify those that are most likely to bind to a specific biological target. nih.govugm.ac.id For a molecule like this compound, this process can be ligand-based or structure-based. researchgate.net

Ligand-based virtual screening would involve searching for molecules with similar structural or physicochemical properties to known active indazole derivatives. ugm.ac.idresearchgate.net

Structure-based virtual screening , often employing molecular docking, would simulate the binding of this compound into the active site of a target protein, such as a kinase or receptor. rowan.edu

The indazole framework's synthetic accessibility allows for the creation of diverse compound libraries by modifying substituents at various positions. samipubco.comresearchgate.net Cheminformatics tools can be used to design these libraries, ensuring a wide range of chemical properties to maximize the chances of discovering a potent and selective drug candidate. researchgate.net This rational design approach, guided by computational predictions, makes the exploration of indazole derivatives like this compound a highly efficient strategy in modern medicinal chemistry. rowan.edu

Viii. Derivatization and Chemical Modification Strategies for Research Advancement

Synthesis of Novel Analogs for Enhanced Biological Potency and Specificity

The synthesis of novel analogs of indazole-based compounds is a key strategy to improve their biological activity and target specificity. nih.govnih.gov By introducing various functional groups at different positions of the indazole ring, researchers can modulate the molecule's electronic and steric properties, thereby influencing its interaction with biological targets. vulcanchem.com

A common approach involves the substitution at the N1 and C3 positions of the indazole core. For instance, the introduction of substituted benzyl (B1604629) groups at the N1 position has been shown to be crucial for certain biological activities. austinpublishinggroup.com Furthermore, the nature of the substituent at the C3 position can significantly impact potency. For example, replacing the chloro group with other functionalities can lead to derivatives with altered biological profiles.

The synthesis of these analogs often involves multi-step reaction sequences. Common synthetic methodologies include:

N-arylation/N-alkylation: Introducing substituents on the indazole nitrogen, often using reagents like benzyl halides or aryl boronic acids under catalytic conditions.

Cross-coupling reactions: Reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings are employed to form new carbon-carbon and carbon-heteroatom bonds at various positions of the indazole ring, allowing for the introduction of a wide array of substituents. nih.gov

Cyclization reactions: The formation of the indazole core itself can be achieved through various cyclization strategies, often starting from appropriately substituted anilines or hydrazines.

Through these synthetic efforts, libraries of analogs can be generated and screened for improved biological potency against specific targets, such as protein kinases or receptors. For example, modifications to the indazole scaffold have yielded compounds with significantly improved inhibitory activity against enzymes like fibroblast growth factor receptors (FGFR).

Table 1: Examples of Synthesized Indazole Analogs and their Biological Significance

Compound NameModification StrategyBiological Target/ActivityReference
3-((3-methoxyphenyl) amino)-5-nitro-N-phenyl-1H-indazole-1-carboxamideSubstitution at C3 and N1Anticancer activity worldscientific.com
3-chloro-6-nitro-1H-indazole derivatives1,3-dipolar cycloadditionAntileishmanial activity nih.gov
Indazole arylsulfonamidesSubstitution at C4, C5, C6, C7, N1, and N3CCR4 antagonists acs.org

Functionalization for Bioconjugation and Probe Development

Functionalization of the 3-chloro-1H-indazol-4-ol core is essential for developing chemical probes and enabling bioconjugation studies. These efforts are aimed at creating tools to investigate the mechanism of action and identify the cellular targets of these compounds. nih.gov A chemical probe should ideally have high potency (typically with an IC50 of less than 100 nM), selectivity (greater than 30-fold over related proteins), and demonstrate on-target effects in cellular assays. nih.govrsc.org

Strategies for functionalization often involve introducing a reactive handle or a reporter group onto the indazole scaffold without significantly compromising its biological activity. Common functionalization approaches include:

"Click Chemistry": The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used method for bioconjugation. nih.gov This involves synthesizing an analog of the parent compound bearing either an azide (B81097) or an alkyne group, which can then be "clicked" onto a corresponding reaction partner, such as a fluorescent dye, a biotin (B1667282) tag, or a solid support.

Installation of Linkers: Attaching linker groups with terminal reactive functionalities (e.g., carboxylic acids, amines, or thiols) allows for subsequent conjugation to biomolecules or surfaces. These linkers can be introduced at various positions on the indazole ring through standard synthetic transformations.

The development of chemical probes allows for a range of applications, including:

Target Identification and Validation: Biotinylated probes can be used in pull-down assays to isolate and identify the protein targets of the parent compound.

Cellular Imaging: Fluorescently labeled probes enable the visualization of the subcellular localization of the compound.

In Vivo Studies: Optimized probes with favorable pharmacokinetic properties can be used to study the effects of target inhibition in living organisms. nih.govchemrxiv.org

Strategies for Improving In Vitro Performance through Structural Modification

Optimizing the in vitro performance of lead compounds is a critical step in the drug discovery process. For this compound derivatives, structural modifications are strategically employed to enhance properties such as solubility, metabolic stability, and cell permeability, which are crucial for reliable in vitro testing and translation to in vivo models. nih.gov

Key strategies for improving in vitro performance include:

Modulation of Physicochemical Properties: The introduction of polar functional groups, such as hydroxyl or morpholine (B109124) moieties, can improve aqueous solubility. rsc.org Conversely, tuning the lipophilicity (logP) of the molecule by adding or removing greasy substituents can impact cell permeability and metabolic stability.

Blocking Sites of Metabolism: Identifying metabolically labile sites on the molecule and modifying them can enhance metabolic stability. For example, replacing a metabolically susceptible hydrogen atom with a fluorine atom or a methyl group can prevent enzymatic degradation.

Introduction of Specific Functional Groups: The incorporation of certain functional groups can directly influence in vitro assay performance. For instance, the addition of a methoxy (B1213986) or methyl group to the aminopyrimidine ring of some indazole analogs was explored to improve potency and metabolic stability, although it did not yield the desired improvements in that specific case. nih.gov

Systematic structure-activity relationship (SAR) and structure-property relationship (SPR) studies are essential to guide these modifications. By synthesizing and testing a series of analogs with systematic structural changes, researchers can build a comprehensive understanding of how different substituents at various positions on the indazole scaffold affect its in vitro performance.

Ix. Future Perspectives and Emerging Research Directions in Indazole Chemistry

Rational Design of Next-Generation Indazole-Based Therapeutic Agents

The rational design of new therapeutic agents based on the indazole framework is a highly active area of research, aimed at enhancing potency, selectivity, and pharmacokinetic profiles. samipubco.com This approach leverages a deep understanding of structure-activity relationships (SAR) to create optimized molecules for specific therapeutic targets. nih.gov

One key strategy involves the modification of the indazole core at various positions to improve interaction with biological targets. nih.gov For instance, the design of indazole-based diarylurea derivatives has yielded potent c-kit inhibitors with significant antiproliferative activity against cancer cell lines. nih.gov Molecular docking studies are instrumental in this process, helping to elucidate the binding modes of these compounds and guide further structural modifications. nih.gov

Another approach is the creation of multi-target agents, which can address complex diseases like cancer through a polypharmacological mechanism. samipubco.commdpi.com Pazopanib, an approved anticancer drug, exemplifies this by combining indazole and sulfonamide structures to inhibit multiple kinases. mdpi.com The design of such dual inhibitors, for example, targeting both histone deacetylases (HDAC) and indoleamine 2,3-dioxygenase 1 (IDO1), represents a promising strategy. rsc.org

Future design strategies will likely focus on:

Bioisosteric Replacement: The indazole ring is a known bioisostere of the indole (B1671886) nucleus found in tryptophan, a characteristic that has been exploited in the design of IDO1 inhibitors. rsc.org

Scaffold Hopping and Diversification: Introducing a wide range of substituents to the indazole ring can modulate the compound's properties. nih.govrsc.org For example, introducing alkyl groups or altering the position of nitrogen atoms can significantly impact biological activity. rsc.org

Improving Physicochemical Properties: Modifications are often aimed at enhancing drug-like properties such as solubility and metabolic stability, which are crucial for oral bioavailability. samipubco.com

Exploration of Novel Biological Targets for Indazole Compounds beyond Current Knowledge

While indazole derivatives are well-established as inhibitors of various kinases like VEGFR, EGFR, and aurora kinases, researchers are actively exploring new biological targets to broaden their therapeutic applications. samipubco.comrsc.orgmdpi.com

Emerging targets for indazole-based compounds include:

Membrane Transporters: The structural complexity of membrane transporters has historically made them "undruggable." However, indazole-based ligands are being investigated for their ability to modulate transporters like P-glycoprotein (P-gp), which plays a role in multidrug resistance in cancer. samipubco.com

DNA Damage Response (DDR) Proteins: Cancer cells often have a dysregulated DDR machinery. Targeting key proteins in these pathways is a promising therapeutic strategy. Novel indazole compounds have been developed as inhibitors of PKMYT1 kinase, a component of the G2/M cell cycle checkpoint, offering a potential treatment for cancers with specific genetic alterations like p53 mutations. acs.org

Transcription Factors: The Hippo signaling pathway, which regulates cell proliferation and organ size, is often deregulated in cancer. The TEAD family of transcription factors are key components of this pathway, and novel indazole compounds are being developed as TEAD inhibitors to treat cancer. acs.org

Topoisomerase II: This enzyme is crucial for DNA replication and is a target for many chemotherapeutic agents. Indazole compounds have shown potential as topoisomerase II inhibitors, demonstrating anticancer effects against colon carcinoma and melanoma. samipubco.com

Sodium-Glucose Cotransporter 1 (SGLT1): Recent studies have identified SGLT1 as a potential target for novel carbohydrate-substituted indazole derivatives. These compounds can block the interaction between SGLT1 and receptor tyrosine kinases like EGFR and VEGFR, leading to their degradation and enhancing the efficacy of RTK inhibitors. biorxiv.org

Protozoal Enzymes: The antiprotozoal activity of indazole derivatives has been increasingly reported, suggesting that enzymes specific to parasites like Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis are viable targets. researchgate.netnih.gov

The following table summarizes some of the novel biological targets for indazole compounds:

Table 1: Emerging Biological Targets for Indazole Derivatives

Target ClassSpecific Target ExampleTherapeutic AreaReference
Membrane TransportersP-glycoprotein (P-gp)Oncology (Multidrug Resistance) samipubco.com
DNA Damage ResponsePKMYT1 KinaseOncology acs.org
Transcription FactorsTEADOncology acs.org
DNA MetabolismTopoisomerase IIOncology samipubco.com
Glucose TransportersSGLT1Oncology (Combination Therapy) biorxiv.org
Protozoal EnzymesVariousInfectious Diseases researchgate.netnih.gov

Development of Innovative Synthetic Methodologies for Complex Indazole Architectures

The synthesis of the indazole core and its derivatives is a mature field, yet there is a continuous drive to develop more efficient, versatile, and environmentally friendly methods. mdpi.comeurekaselect.com These innovations are crucial for accessing novel and complex indazole structures for drug discovery programs.

Recent advances in synthetic methodologies include:

Transition Metal-Catalyzed Reactions: Palladium, copper, and rhodium catalysts are widely used to construct the indazole ring system. mdpi.commdpi.com For example, Pd(PPh₃)₄ has been used to catalyze the synthesis of 3-aryl-1H-indazoles. mdpi.com Rhodium(III)-catalyzed C-H functionalization of azobenzenes provides an efficient route to 2H-indazoles. mdpi.com

One-Pot and Cascade Reactions: These strategies improve efficiency by combining multiple reaction steps without isolating intermediates. A one-pot method for synthesizing 1-aryl-1H-indazoles has been developed, along with cascade reactions of N-nitrosoanilines with diazo compounds to form indazole N-oxides. researchgate.netmdpi.com

Photoredox Catalysis and Visible Light-Mediated Synthesis: These methods offer mild and sustainable alternatives to traditional synthetic routes. Visible light has been used to promote the heterodifunctionalization of alkynylazobenzenes to produce 2H-indazoles with perfect atom economy. acs.org

Electrochemical Synthesis: An electrochemical method has been developed for the selective N1-acylation of indazoles, providing a clean and efficient way to modify the indazole core. organic-chemistry.org

Novel Cyclization Strategies: Researchers are exploring new ways to form the indazole ring, such as the iodine-mediated synthesis from ortho-alkylazobenzenes via benzyl (B1604629) C-H functionalization and Cadogan's cyclization. nih.govmdpi.com

The following table highlights some innovative synthetic methods for indazole derivatives:

Table 2: Innovative Synthetic Methodologies for Indazoles

MethodologyKey FeaturesCatalyst/Reagent ExampleReference
Transition Metal CatalysisHigh efficiency and regioselectivityPd(PPh₃)₄, Rh(III) mdpi.commdpi.com
Visible Light-Mediated SynthesisSustainable, atom-economicalVisible Light acs.org
One-Pot ReactionsImproved operational simplicity- mdpi.com
Electrochemical SynthesisSelective functionalization- organic-chemistry.org
Iodine-Mediated CyclizationMetal-free C-H functionalizationIodine mdpi.com

Application of Artificial Intelligence and Machine Learning in Indazole Drug Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating timelines and improving the success rate of identifying viable drug candidates. researchgate.netpreprints.org These computational tools are increasingly being applied to the discovery and optimization of indazole-based compounds.

Key applications of AI/ML in indazole chemistry include:

Predictive Modeling: AI models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel indazole derivatives from their chemical structures. researchgate.net This allows for the early-stage filtering of compounds with unfavorable profiles, saving time and resources.

Virtual Screening and Hit Identification: Machine learning algorithms can screen vast virtual libraries of indazole-containing molecules to identify those with a high probability of binding to a specific biological target. scielo.br

Generative Chemistry: Deep learning models can design entirely new indazole-based molecules with desired properties. acs.org These generative models can explore a vast chemical space to propose novel scaffolds that may not be readily accessible through traditional design methods.

Lead Optimization: AI can assist in optimizing lead compounds by suggesting modifications to the indazole scaffold that are likely to improve potency, selectivity, or pharmacokinetic properties. researchgate.net This is often achieved through quantitative structure-activity relationship (QSAR) modeling. scielo.br

Target Identification: By analyzing large biological datasets, AI can help identify and validate novel biological targets for which indazole-based inhibitors could be developed. scielo.br

A systematic review of AI in drug discovery from 2015-2025 showed that machine learning was the most used AI method (40.9%), with oncology being the predominant therapeutic area (72.8%). preprints.org The application of these powerful computational tools to the versatile indazole scaffold holds immense promise for the future of drug development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Chloro-1H-indazol-4-ol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically begins with indazole derivatives as precursors. Cyclocondensation under acidic conditions (e.g., using trifluoroacetic acid or ethyl trifluoroacetoacetate) is a common approach . Optimization involves adjusting solvent systems (e.g., PEG-400:DMF mixtures for improved solubility), temperature (room temperature to mild heating), and catalyst loadings (e.g., CuI for click chemistry reactions) to enhance yield and purity. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) in nitrogen atmospheres can achieve ~30% yields under controlled conditions .

Q. How can nuclear magnetic resonance (NMR) spectroscopy validate the structure of this compound?

  • Methodological Answer : Key NMR signals include aromatic proton resonances in the δ 7.0–8.6 ppm range (1H NMR) and carbon signals between δ 109–127 ppm (13C NMR). Chlorine and hydroxyl groups induce deshielding effects, as seen in analogs like 3-chloro-4-(trifluoromethyl)-1H-indazole . Assignments should cross-reference coupling constants (e.g., J = 8.5–2.3 Hz for ortho-coupled protons) and DEPT experiments to confirm quaternary carbons .

Q. What solvent systems are suitable for solubilizing this compound in experimental settings?

  • Methodological Answer : The compound is preferentially soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane). Solubility in aqueous buffers is limited but can be improved using co-solvents like PEG-400 . Stability tests under varying pH (4–9) and temperature (4–40°C) are recommended to avoid decomposition during storage .

Advanced Research Questions

Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound in drug discovery?

  • Methodological Answer : Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) and molecular docking (using software like MOE) can identify potential protein targets (e.g., kinases or enzymes involved in inflammation). Comparative studies with analogs (e.g., 3-chloro-4-(trifluoromethyl)-1H-indazole) reveal how substituents modulate binding affinity .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or impurity profiles. Rigorous replication using standardized protocols (e.g., NIH/NCATS guidelines) and orthogonal characterization (HPLC-MS for purity >95%) are critical. Meta-analyses of dose-response curves and toxicity profiles can reconcile divergent findings .

Q. How can X-ray crystallography resolve ambiguities in the solid-state structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement (via the SHELX suite) determines bond lengths, angles, and hydrogen-bonding networks. For twinned crystals, twin-law matrices in SHELXL and data integration with WinGX improve accuracy . High-resolution data (<1.0 Å) are ideal for locating chlorine and hydroxyl groups unambiguously .

Q. What advanced techniques optimize the regioselectivity of halogenation in indazole derivatives?

  • Methodological Answer : Microwave-assisted synthesis (e.g., 300 W, 100°C) enhances reaction kinetics and selectivity for chloro-substitution at the 3-position. Solvent-free conditions or ionic liquids can further suppress side products . Monitoring via in situ FT-IR or LC-MS ensures real-time control over reaction pathways .

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